molecular formula C18H17F3N4O2S B10962392 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10962392
M. Wt: 410.4 g/mol
InChI Key: WSOBZMIJPUBMNX-OWBHPGMISA-N
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Description

  • The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one .
  • It belongs to the class of heterocyclic compounds due to the presence of both a pyrazole ring and a benzothiazole moiety.
  • The compound’s structure consists of a trifluoromethyl group , a morpholine ring , and a benzothiazole ring .
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a in the synthesis of more complex molecules.

      Biology: Investigated for its , , and activities.

      Industry: May serve as a in catalysis or as a .

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In antibacterial activity, it may inhibit bacterial enzymes or disrupt cell membranes.
    • In antitumor studies, it could target specific pathways related to cell proliferation or apoptosis.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazolone derivatives , such as curcumin , chalcones , and hydrazones .
    • What sets this compound apart is its unique combination of the benzothiazole and pyrazolone moieties.

    : DOI: 10.1016/j.bmc.2012.02.035 : [DOI: 10.1016/j.ejmech.2013.04.046](https://doi.org/10.1016/j.ejmech.201

    Properties

    Molecular Formula

    C18H17F3N4O2S

    Molecular Weight

    410.4 g/mol

    IUPAC Name

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylpropylidene)-5-(trifluoromethyl)pyrazol-3-one

    InChI

    InChI=1S/C18H17F3N4O2S/c1-2-12(24-7-9-27-10-8-24)14-15(18(19,20)21)23-25(16(14)26)17-22-11-5-3-4-6-13(11)28-17/h3-6H,2,7-10H2,1H3/b14-12-

    InChI Key

    WSOBZMIJPUBMNX-OWBHPGMISA-N

    Isomeric SMILES

    CC/C(=C/1\C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)/N4CCOCC4

    Canonical SMILES

    CCC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)N4CCOCC4

    Origin of Product

    United States

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